1-Bromo-1,1,2,2,3-pentadeuteriodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bromoalkanes similar to 1-Bromo-1,1,2,2,3-pentadeuteriodecane typically involves the use of halogenation reactions. For instance, 1-bromododecane can be synthesized from potassium bromide and n-dodecyl alcohol using concentrated sulfuric acid as a catalyst, showcasing the general approach to synthesizing brominated hydrocarbons through halogenation of alcohols under acidic conditions (Heng, 2007).

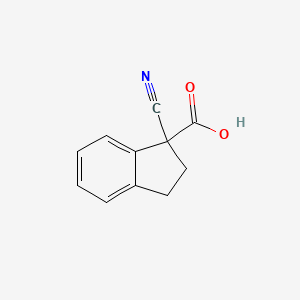

Molecular Structure Analysis

The molecular structure of bromoalkanes, including 1-Bromo-1,1,2,2,3-pentadeuteriodecane, is characterized by the presence of a bromine atom attached to an alkyl chain. The structure and reactivity of a 1-bromoalumole, as an example of brominated compounds, underline the potential of bromoalkanes for functionalization and further chemical transformations (Wasano et al., 2014).

Chemical Reactions and Properties

Bromoalkanes participate in various chemical reactions, including substitution and elimination reactions, due to the presence of the reactive bromine atom. The synthesis and reactivity of 1-bromo-1-lithioethene, for example, demonstrate the utility of bromoalkanes in organic synthesis, where they undergo clean addition reactions with aldehydes and ketones to afford valuable intermediates (Novikov & Sampson, 2005).

Physical Properties Analysis

The physical properties of bromoalkanes, such as 1-Bromo-1,1,2,2,3-pentadeuteriodecane, depend on the molecular weight, degree of bromination, and the presence of deuterium atoms. These properties can influence the compound's boiling point, density, and solubility in organic solvents. Detailed studies on similar compounds provide insights into how these factors affect the physical characteristics of bromoalkanes.

Chemical Properties Analysis

The chemical properties of 1-Bromo-1,1,2,2,3-pentadeuteriodecane, like those of other bromoalkanes, are significantly influenced by the bromine atom, which imparts reactivity towards nucleophilic substitution and elimination reactions. The synthesis and solvolysis of 1-bromobicyclo[1.1.1]pentane highlight the reactivity patterns of brominated compounds under various conditions (Della & Taylor, 1990).

Scientific Research Applications

Synthesis and Reagent Applications

- 1-Bromo-1,1,2,2,3-pentadeuteriodecane can be used in the synthesis of various compounds. For instance, 1-bromo-1-lithioethene is reported as a practical reagent for the efficient preparation of 2-bromo-1-alken-3-ols, offering moderate to excellent yields. This reagent undergoes clean 1,2-addition with a range of aldehydes and ketones at low temperatures, yielding bromoallylic alcohol adducts with significant potential as synthetic building blocks (Novikov & Sampson, 2003).

Molecular Structure Analysis

- The molecular structures of compounds like 1-bromo-pentaborane(9) have been studied using electron diffraction and computational methods. Such studies highlight the minimal electronic and steric effects of halogen substitution on the borane cage, even when the compound has multiple bromine atoms (Greatrex et al., 2004).

Host-Guest Self-Assembly Studies

- Host-guest self-assemblies involving molecules like 1-bromohexadecane have been explored to understand solvent effects on self-assembly. Such studies utilize scanning tunneling microscopy to observe different morphologies of host-guest systems and the formation of strong halogen bonds between host and guest molecules, indicating the influence of solvent adsorption and guest molecule participation in the self-assembly process (Wu et al., 2018).

Ring Expansion and Chemical Transformations

- Ring expansion processes, like the transformation of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showcase the insertion of alkyne molecules into Al-C bonds, forming compounds with Br-bridged dimers and nine-membered rings. Such studies also provide insights into the reaction mechanisms and key intermediates, further elucidated by deuterium-labeling experiments and DFT calculations (Agou et al., 2015).

Mechanism of Action

Target of Action

Brominated compounds often act on a variety of biological targets, depending on their specific structure and properties. They can interact with proteins, nucleic acids, and other cellular components. The specific target of 1-Bromo-1,1,2,2,3-pentadeuteriodecane would depend on its precise molecular structure and the biological system in which it is present .

Mode of Action

Brominated compounds can participate in various types of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, where a nucleophile (a molecule or ion that donates an electron pair) replaces the bromine atom in the compound . This can result in the formation of a new compound with potentially different properties .

Biochemical Pathways

The specific biochemical pathways affected by 1-Bromo-1,1,2,2,3-pentadeuteriodecane would depend on its specific targets and mode of action. Brominated compounds can potentially interfere with a variety of biochemical processes, including signal transduction, enzyme activity, and gene expression .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). The pharmacokinetics of 1-Bromo-1,1,2,2,3-pentadeuteriodecane would depend on factors such as its chemical properties, the route of administration, and the characteristics of the individual taking the compound .

Result of Action

The molecular and cellular effects of 1-Bromo-1,1,2,2,3-pentadeuteriodecane would depend on its specific targets and mode of action. Potential effects could include changes in cellular function, alterations in gene expression, or even cell death .

Action Environment

The action, efficacy, and stability of 1-Bromo-1,1,2,2,3-pentadeuteriodecane could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the biological system in which the compound is present .

properties

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i8D,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMSJFSOOQERIO-UQJCUSATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

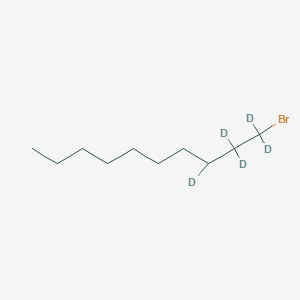

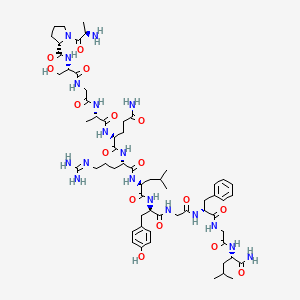

[2H]C(CCCCCCC)C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2,3-pentadeuteriodecane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)

![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)

![Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate](/img/structure/B1142580.png)